N-((4-(2,5-dimethoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide
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Overview
Description
N-{[4-(2,5-DIMETHOXYPHENYL)-5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-3-METHOXYBENZAMIDE is a complex organic compound that features a combination of methoxyphenyl, thiazole, triazole, and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2,5-DIMETHOXYPHENYL)-5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-3-METHOXYBENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the thiazole and triazole rings, followed by their functionalization and coupling with the methoxybenzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2,5-DIMETHOXYPHENYL)-5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-3-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-{[4-(2,5-DIMETHOXYPHENYL)-5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-3-METHOXYBENZAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and delivery.
Industry: It is explored for its use in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[4-(2,5-DIMETHOXYPHENYL)-5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-3-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir, exhibit diverse biological activities.
Triazole Derivatives: Compounds like fluconazole and itraconazole are well-known for their antifungal properties.
Benzamide Derivatives: Compounds such as metoclopramide and sulpiride are used in medicine for their therapeutic effects.
Uniqueness
N-{[4-(2,5-DIMETHOXYPHENYL)-5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-3-METHOXYBENZAMIDE is unique due to its combination of multiple functional groups, which confer a wide range of chemical and biological properties. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C24H24N6O5S2 |
---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
N-[[4-(2,5-dimethoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide |
InChI |
InChI=1S/C24H24N6O5S2/c1-33-16-6-4-5-15(11-16)22(32)26-13-20-28-29-24(37-14-21(31)27-23-25-9-10-36-23)30(20)18-12-17(34-2)7-8-19(18)35-3/h4-12H,13-14H2,1-3H3,(H,26,32)(H,25,27,31) |
InChI Key |
XNVWDIWQUQLZPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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